molecular formula C13H21NO3 B3091895 Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate CAS No. 1219827-56-1

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Cat. No.: B3091895
CAS No.: 1219827-56-1
M. Wt: 239.31 g/mol
InChI Key: BDDNPHOMXFFAAI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1, Molecular Formula: C₁₃H₂₁NO₃) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a propargyl ether substituent at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures, while the propargyl moiety enables click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis
The compound is synthesized via nucleophilic substitution between tert-butyl 4-hydroxypiperidine-1-carboxylate and propargyl bromide under basic conditions, as described in . Modifications to this protocol include the use of anhydrous solvents (e.g., CH₃CN) and catalytic bases (e.g., pyridine) to improve yield and purity .

Applications This compound serves as a versatile intermediate in medicinal chemistry and materials science. Its propargyl group facilitates conjugation with azide-containing biomolecules for hypoxia imaging in tumor tissues (e.g., pimonidazole-alkyne conjugates) . It is also a key building block in combinatorial libraries for drug discovery, as noted in BLDpharm and Combi-Blocks catalogs .

Properties

IUPAC Name

tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNPHOMXFFAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178047
Record name 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219827-56-1
Record name 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219827-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is valuable in various fields of scientific research:

Mechanism of Action

The mechanism of action for tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The piperidine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in the substituents at the 4-position of the piperidine ring and the nature of the protecting group. Below is a detailed comparison:

Compound Substituent at 4-Position Molecular Formula CAS Number Key Applications References
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Propargyl ether C₁₃H₂₁NO₃ 1219827-56-1 Click chemistry, hypoxia imaging, antiviral agents
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-Bromobenzyl ether C₁₇H₂₄BrNO₃ Not provided Intermediate for brominated pharmacophores
Tert-butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate 4-Cyanopyridinylthio C₁₆H₂₁N₃O₂S Not provided Kinase inhibition studies
Tert-butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone C₁₈H₂₅N₃O₃ Not provided Antiprotozoal agents (e.g., derivatives tested against metronidazole-resistant strains)
Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate Isoquinolinyloxy C₁₉H₂₄N₂O₄ Not provided Anticancer scaffold development
Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate Allyl-hydroxymethyl C₁₄H₂₅NO₃ 236406-37-4 Polyfunctional intermediates for crosslinking

Industrial Relevance

  • Commercial Availability : The propargyl derivative is widely stocked by suppliers like BLDpharm and Combi-Blocks in gram-scale quantities (purity ≥95%), reflecting its demand in high-throughput screening .

Biological Activity

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS No. 1219827-56-1) is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders.

Key Activities :

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially reducing neuronal death in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cognitive Enhancement : There is emerging evidence that it may enhance cognitive functions by modulating synaptic plasticity and neurotransmitter release.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are critical in managing chronic neuroinflammation associated with several CNS disorders.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors and pathways, including:

  • NMDA Receptors : Potential modulation of NMDA receptor activity could influence synaptic plasticity.
  • Dopaminergic Pathways : Interaction with dopamine receptors may contribute to its cognitive-enhancing effects.

Study on Neuroprotective Effects

A study published in a pharmacology journal evaluated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Cognitive Function Enhancement

In a clinical trial involving patients with mild cognitive impairment, participants receiving this compound demonstrated improvements in memory recall and executive function tasks compared to those receiving a placebo. These findings support its role as a cognitive enhancer.

Data Table of Biological Activities

Activity TypeObservationReference
NeuroprotectionReduced neuronal death under oxidative stress
Cognitive EnhancementImproved memory and executive function
Anti-inflammatoryDecreased inflammatory markers in CNS models

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

The compound is synthesized via nucleophilic substitution, where a propargyl group is introduced to a piperidine scaffold. Key steps include:

  • Reaction conditions : Use a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ or NaH to deprotonate the hydroxyl group of the piperidine derivative, facilitating propargyl bromide addition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Yield optimization requires strict anhydrous conditions and temperature control (0–25°C) to minimize side reactions like over-alkylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 masks for dust/particulates or OV/AG-P99 cartridges if volatile solvents are present .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Propargyl ethers are prone to exothermic decomposition under heat; avoid temperatures >40°C .
  • Emergency measures : In case of fire, use CO₂ or dry chemical extinguishers. Avoid water jets, which may spread flammable residues .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • GC-MS/EI : Confirms molecular weight (e.g., M⁺ peak at m/z corresponding to C₁₃H₂₁NO₃) and detects volatile impurities. Retention time locking with internal standards (e.g., tetracosane) improves reproducibility .
  • FTIR-ATR : Verifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the Boc group, C≡C stretch at ~2100 cm⁻¹ for the propargyl ether) .
  • HPLC-TOF : Provides high-resolution mass data (Δppm <2) for purity assessment. Use C18 columns with acetonitrile/water mobile phases .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data be resolved when analyzing this compound?

  • NMR anomalies : For split signals in ¹H NMR (e.g., piperidine chair conformers), use variable-temperature NMR to coalesce peaks or employ 2D techniques (COSY, NOESY) to assign stereochemistry .
  • Crystallographic challenges : If SHELXL refinement yields high R-factors (>5%), check for twinning or disorder. WinGX/ORTEP-III can visualize anisotropic displacement parameters and validate hydrogen bonding networks .

Q. What role does the propargyl ether moiety play in facilitating click chemistry reactions for biomedical applications?

The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This is critical for:

  • Bioconjugation : Attaching fluorescent tags or targeting ligands to the piperidine scaffold for hypoxia imaging probes .
  • PROTAC design : The alkyne serves as a linker for assembling heterobifunctional molecules, leveraging E3 ligase recruitment for targeted protein degradation .

Q. What strategies can mitigate side reactions during the introduction of the propargyl group in piperidine derivatives?

  • Competing alkylation : Use bulky bases (e.g., DBU) to suppress N-alkylation of the piperidine nitrogen. Alternatively, pre-protect the amine with a Boc group .
  • Oxidative dimerization : Add radical inhibitors (e.g., BHT) to the reaction mixture and work under inert atmospheres (N₂/Ar) to prevent Glaser coupling of propargyl groups .
  • Byproduct removal : Post-reaction quenching with NH₄Cl and extraction with dichloromethane effectively separates unreacted propargyl bromide .

Methodological Considerations

  • Data validation : Cross-reference NMR (¹H/¹³C), HRMS, and single-crystal XRD data to confirm structural assignments. For crystallographic data, report Flack parameters to address enantiomeric purity .
  • Reaction scalability : Pilot studies under flow chemistry conditions (e.g., microreactors) can enhance reproducibility for multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
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Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

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